

# Toxicological Profile of Parlar 26 Congener: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Parlar 26*

Cat. No.: *B1253220*

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Disclaimer: Limited direct toxicological data is publicly available for the specific toxaphene congener, **Parlar 26**. Much of the information presented herein is extrapolated from studies on the broader technical toxaphene mixture, related congeners, and the general class of organochlorine pesticides. This guide is intended for research and informational purposes and highlights the need for further specific investigation into the toxicology of **Parlar 26**.

## Introduction

**Parlar 26**, a prominent and persistent congener of the complex pesticide mixture toxaphene, is an octachlorinated bornane derivative with the chemical formula  $C_{10}H_{10}Cl_8$ . Due to its lipophilic nature and resistance to degradation, **Parlar 26** bioaccumulates in the environment and food chains, posing a potential risk to human health and ecosystems. As a member of the organochlorine pesticide class, concerns regarding its neurotoxicity, carcinogenicity, and endocrine-disrupting potential are significant. This technical guide provides a comprehensive overview of the known and inferred toxicological profile of **Parlar 26**, intended for researchers, scientists, and drug development professionals.

## Physicochemical Properties

A summary of the key physicochemical properties of **Parlar 26** is presented in Table 1. These properties contribute to its environmental persistence and bioaccumulation.

Property	Value
Chemical Formula	C <sub>10</sub> H <sub>10</sub> Cl <sub>8</sub>
Molecular Weight	413.79 g/mol
CAS Number	142534-71-2
Appearance	Colorless to light yellow solid or oily liquid
Water Solubility	Very low
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	High (indicating high lipophilicity)

## Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME data for **Parlar 26** is scarce. However, based on the characteristics of toxaphene and other organochlorine pesticides, the following can be inferred:

- **Absorption:** **Parlar 26** is likely well-absorbed through oral, dermal, and inhalation routes of exposure due to its lipophilicity.
- **Distribution:** Following absorption, it is expected to distribute to and accumulate in lipid-rich tissues, such as adipose tissue, liver, and the nervous system. It has the potential to cross the blood-brain and placental barriers.
- **Metabolism:** The metabolism of **Parlar 26** is expected to be slow, contributing to its persistence in the body. Biotransformation, if it occurs, likely involves cytochrome P450-mediated oxidation and dechlorination reactions.
- **Excretion:** Excretion is anticipated to be slow, primarily occurring through feces, with some elimination in urine. Lactational transfer is also a potential route of excretion, leading to neonatal exposure.

## Toxicological Data

Direct quantitative toxicological data for **Parlar 26** is not readily available in the public domain. The following table summarizes the general toxicity information for toxaphene mixtures, which

may provide an indication of the potential hazards of **Parlar 26**.

Toxicity Endpoint	Species	Route	Value	Reference
Acute Oral LD <sub>50</sub> (Toxaphene)	Rat	Oral	40-293 mg/kg	General Toxicological Literature
Acute Dermal LD <sub>50</sub> (Toxaphene)	Rat	Dermal	600-1075 mg/kg	General Toxicological Literature
Carcinogenicity (Toxaphene)	Human	-	Probable human carcinogen (Group 2A)	IARC
Endocrine Disruption (Toxaphene)	Various	In vitro/In vivo	Evidence of estrogenic and anti-androgenic activity	Various studies

Note: LD<sub>50</sub> (Median Lethal Dose) is the dose required to kill half the members of a tested population. NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values for **Parlar 26** have not been established.

## Mechanisms of Toxicity

The precise mechanisms of toxicity for **Parlar 26** have not been fully elucidated. However, based on its chemical structure and the known effects of related compounds, several potential mechanisms are of concern:

- **Neurotoxicity:** As an organochlorine pesticide, **Parlar 26** is presumed to be a neurotoxicant. A likely mechanism is the interference with ion channels in nerve cell membranes, such as the GABA<sub>a</sub> receptor-chloride channel complex and voltage-gated sodium channels, leading to hyperexcitability of the nervous system.

- Endocrine Disruption: Toxaphene and its congeners have been shown to possess endocrine-disrupting properties. **Parlar 26** may interact with various hormone receptors, including:
  - Estrogen Receptors (ER $\alpha$  and ER $\beta$ ): It may act as an agonist or antagonist, disrupting normal estrogen signaling.
  - Androgen Receptor (AR): It could exhibit anti-androgenic activity, interfering with male reproductive development and function.
  - Aryl Hydrocarbon Receptor (AhR): Activation of the AhR pathway can lead to a wide range of toxic effects, including developmental and reproductive toxicity, immunotoxicity, and carcinogenicity.
- Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified toxaphene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. The carcinogenic mechanisms are not fully understood but may involve genotoxicity and/or non-genotoxic mechanisms such as tumor promotion.

## Experimental Protocols

Detailed experimental protocols from studies specifically investigating the toxicology of **Parlar 26** are not available. The following are representative, detailed methodologies for key in vitro experiments that could be employed to assess its toxicological profile.

### In Vitro Estrogen Receptor Transactivation Assay

This assay determines the ability of **Parlar 26** to activate the estrogen receptor.

**Cell Line:** A human cell line stably transfected with the human estrogen receptor alpha (hER $\alpha$ ) and a luciferase reporter gene under the control of an estrogen-responsive element (e.g., MCF-7-ERE-Luc).

**Procedure:**

- Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For the experiment, switch to a phenol red-free medium with charcoal-stripped FBS to remove endogenous estrogens.

- **Plating:** Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
- **Dosing:** Prepare a serial dilution of **Parlar 26** in the assay medium. Add the different concentrations of **Parlar 26** to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17 $\beta$ -estradiol).
- **Incubation:** Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **Lysis and Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.
- **Data Analysis:** Normalize the luciferase activity to a measure of cell viability (e.g., total protein content or a viability dye). Plot the fold induction of luciferase activity relative to the vehicle control against the concentration of **Parlar 26** to determine the EC<sub>50</sub> (half-maximal effective concentration).

## In Vitro Androgen Receptor Competitive Binding Assay

This assay assesses the ability of **Parlar 26** to bind to the androgen receptor.

Materials:

- Rat ventral prostate cytosol (as a source of androgen receptors).
- Radiolabeled androgen (e.g., [<sup>3</sup>H]-R1881).
- Unlabeled androgen (e.g., dihydrotestosterone, DHT) for determining non-specific binding.
- **Parlar 26.**
- Assay buffer.

Procedure:

- **Preparation of Cytosol:** Prepare cytosol from the ventral prostates of castrated male rats.

- **Assay Setup:** In microcentrifuge tubes, combine a fixed concentration of [ $^3\text{H}$ ]-R1881 with varying concentrations of **Parlar 26**. Include tubes for total binding (only [ $^3\text{H}$ ]-R1881 and cytosol) and non-specific binding (with an excess of unlabeled DHT).
- **Incubation:** Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
- **Separation of Bound and Free Ligand:** Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
- **Quantification:** Measure the radioactivity of the bound fraction using a liquid scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of **Parlar 26** to determine the  $\text{IC}_{50}$  (half-maximal inhibitory concentration).

## In Vitro Aryl Hydrocarbon Receptor (AhR) Activation Assay

This assay determines if **Parlar 26** can activate the AhR signaling pathway.

**Cell Line:** A cell line, such as the human hepatoma cell line HepG2, stably transfected with a luciferase reporter gene under the control of a dioxin-responsive element (DRE).

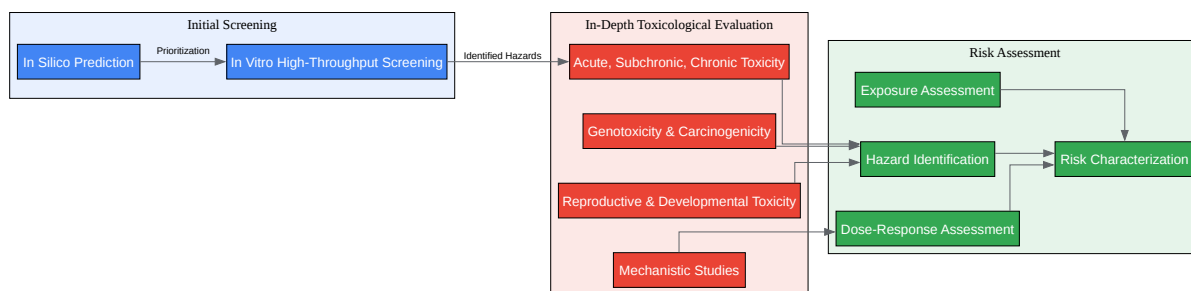
**Procedure:**

- **Cell Culture and Plating:** Culture and plate the cells as described for the estrogen receptor transactivation assay.
- **Dosing:** Treat the cells with a range of concentrations of **Parlar 26**. Include a vehicle control and a positive control (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD).
- **Incubation:** Incubate the plates for 24 hours.
- **Lysis and Luciferase Assay:** Perform the luciferase assay as previously described.

- Data Analysis: Analyze the data to determine the fold induction of luciferase activity and the EC<sub>50</sub> value for **Parlar 26**.

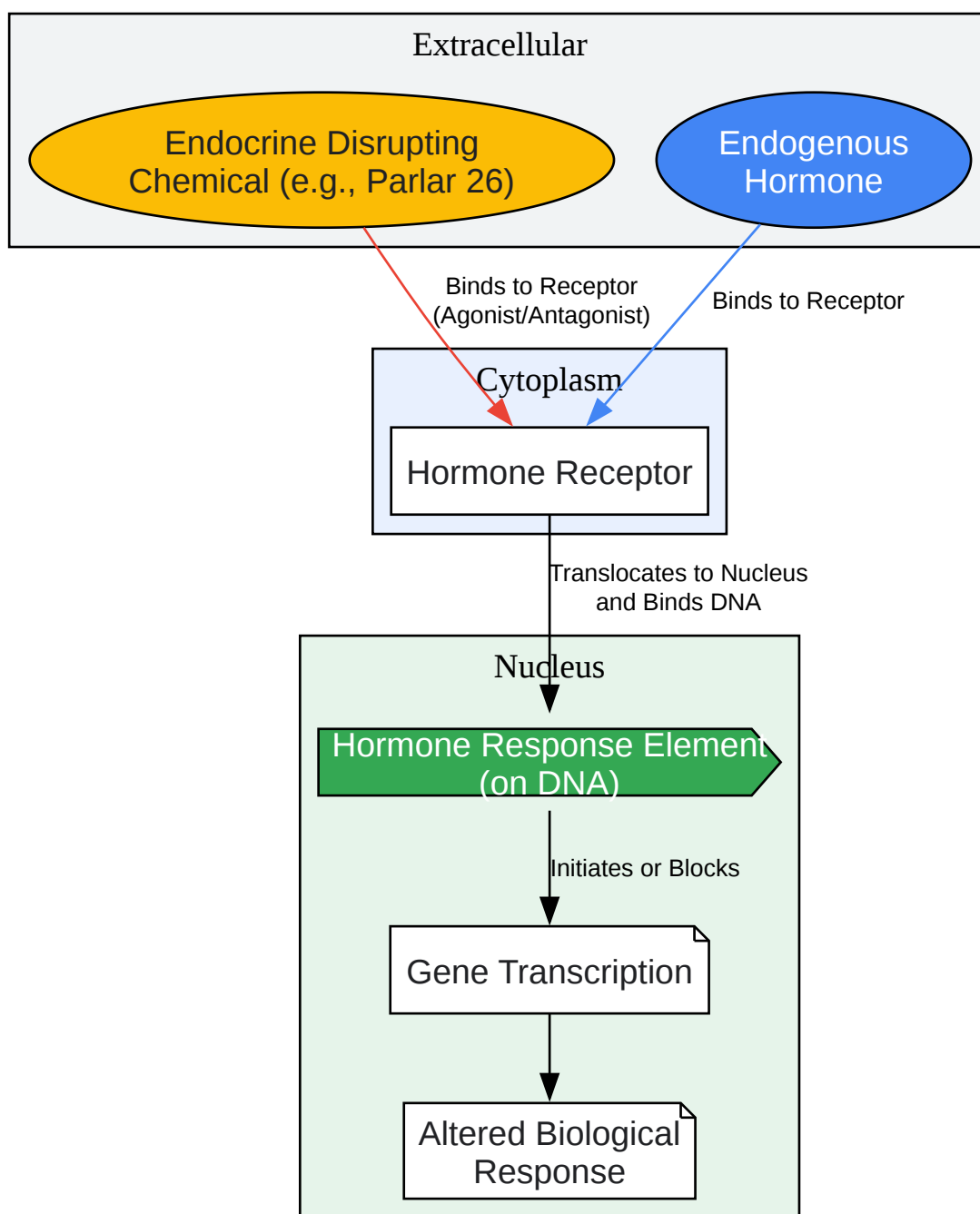
## Visualizations

The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of **Parlar 26**.



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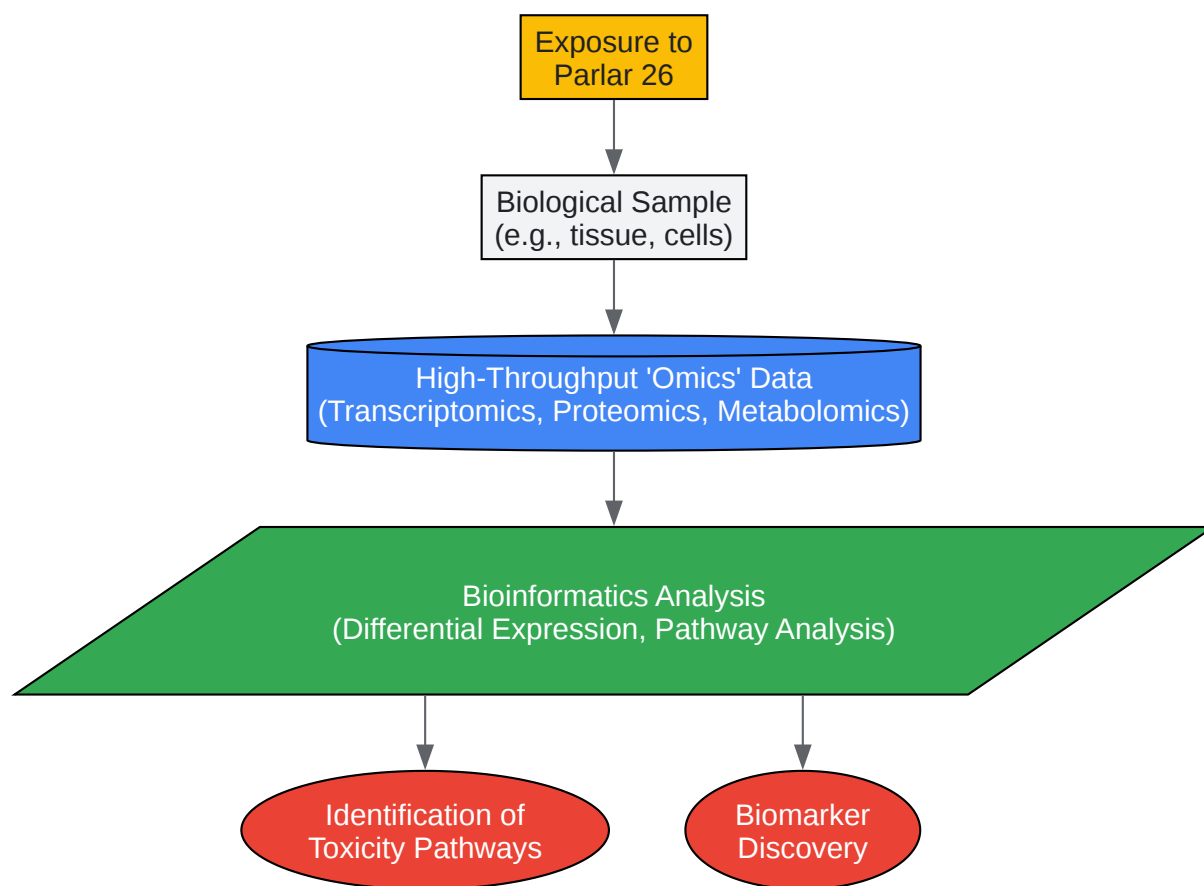
A generalized workflow for the toxicological assessment of a chemical substance.



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A simplified diagram of a generic nuclear hormone receptor signaling pathway.





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